molecular formula C5H9NO3S B6222895 2-methyl-1lambda6,2-thiazinane-1,1,4-trione CAS No. 2751704-48-8

2-methyl-1lambda6,2-thiazinane-1,1,4-trione

Cat. No. B6222895
CAS RN: 2751704-48-8
M. Wt: 163.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione (MTT) is an important thiazinane derivative, which has been widely studied for its potential applications in various scientific research fields. It has been used in various experiments to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-methyl-1lambda6,2-thiazinane-1,1,4-trione has been widely used in a variety of scientific research applications, including drug delivery, cell biology, and biochemistry. It has been used as a drug carrier to improve the solubility and bioavailability of drugs, and as a model compound to study the biological effects of thiazinanes. It has also been used to investigate the biochemical and physiological effects of thiazinanes on cells and organisms.

Mechanism of Action

The mechanism of action of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It has also been suggested that it may act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, it has been proposed that it may act as an anti-cancer agent, by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-methyl-1lambda6,2-thiazinane-1,1,4-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

2-methyl-1lambda6,2-thiazinane-1,1,4-trione has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is soluble in both organic and aqueous solvents, making it suitable for a variety of applications. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in solution, making it unsuitable for long-term storage.

Future Directions

Future research on 2-methyl-1lambda6,2-thiazinane-1,1,4-trione should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on its potential applications in drug delivery and cell biology. Additionally, further research should be conducted on its advantages and limitations for lab experiments, with a focus on improving its solubility in aqueous solutions and its stability in solution. Finally, further research should be conducted on its potential therapeutic applications, including its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent.

Synthesis Methods

2-methyl-1lambda6,2-thiazinane-1,1,4-trione can be synthesized from 2-methyl-1,3-thiazinane-1,1,4-trione (2-methyl-1lambda6,2-thiazinane-1,1,4-trione) and 1,1,1-trichloroethane. The reaction is conducted in a two-phase system, with the 2-methyl-1lambda6,2-thiazinane-1,1,4-trione dissolved in the organic phase and the 1,1,1-trichloroethane dissolved in the aqueous phase. The reaction is carried out at a temperature of 0-10°C and a pressure of 1-2 atm. The reaction is complete within 4-6 hours, and the product is isolated by a simple distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1lambda6,2-thiazinane-1,1,4-trione involves the cyclization of a thioamide intermediate.", "Starting Materials": [ "2-methyl-2-thioxo-1,3-diazinan-4-one", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "The starting material, 2-methyl-2-thioxo-1,3-diazinan-4-one, is reacted with hydrogen peroxide and sodium hydroxide in methanol to form the corresponding thioamide intermediate.", "The thioamide intermediate is then cyclized in water to form 2-methyl-1lambda6,2-thiazinane-1,1,4-trione." ] }

CAS RN

2751704-48-8

Product Name

2-methyl-1lambda6,2-thiazinane-1,1,4-trione

Molecular Formula

C5H9NO3S

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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